molecular formula C12H8BrF B1281878 2-Bromo-4'-fluoro-1,1'-biphenyl CAS No. 89346-54-3

2-Bromo-4'-fluoro-1,1'-biphenyl

Cat. No.: B1281878
CAS No.: 89346-54-3
M. Wt: 251.09 g/mol
InChI Key: RYODPXPHDPGULP-UHFFFAOYSA-N
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Description

2-Bromo-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where a bromine atom is substituted at the 2-position and a fluorine atom at the 4’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Industrial Production Methods: Industrial production of 2-Bromo-4’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

Scientific Research Applications

2-Bromo-4’-fluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can affect the electronic properties of the biphenyl system .

Comparison with Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.

    4-Bromo-1,1’-biphenyl: Lacks the fluorine substituent.

    2-Fluoro-1,1’-biphenyl: Lacks the bromine substituent

Uniqueness: 2-Bromo-4’-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which provide distinct reactivity and electronic properties. This combination allows for versatile applications in various fields, making it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-2-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYODPXPHDPGULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533545
Record name 2-Bromo-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89346-54-3
Record name 2-Bromo-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, 1.2 g (1.0 mmol) of Pd(PPh3)4 was added to a stirred solution of 9.9 g (42 mmol) of 1,2-dibromobenzene (Aldrich) and 3.0 g (21 mmol) of 4-fluorophenylboronic acid in 42 mL of toluene, 42 mL of ethanol and 42 mL of 2M Na2CO3. After vigorous stirring at reflux for 3 hours, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate. The resulting solution was washed with water and dried over MgSO4. Purification by silica gel chromatography (Waters Prep-500A) with hexane gave 4.35 g (81%) of 1-bromo-2-(4-fluorophenyl)benzene as a colorless oil: NMR (CDCl3) δ 7.07-7.26 (m, 3H), 7.27-7.44 (m, 4H), 7.67(d, J=8 Hz, 1H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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